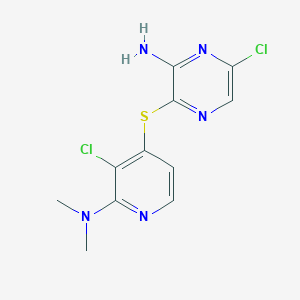
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene typically involves the following steps:
Bromination: The introduction of bromine atoms into the benzene ring is achieved through electrophilic aromatic substitution reactions. Bromine (Br2) is used as the brominating agent, often in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents. The process is designed to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the trifluoromethylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but different substitution pattern.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one trifluoromethylthio group.
1,3-Dibromo-5-fluorobenzene: Lacks the trifluoromethylthio group.
Uniqueness
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H2Br2F4S |
|---|---|
Molekulargewicht |
353.96 g/mol |
IUPAC-Name |
1,2-dibromo-3-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Br2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
InChI-Schlüssel |
MAHSITJCEPSBPQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)F)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)

![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)

![(R)-3-(Pyrrolidin-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14042173.png)



![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![(Z)-tert-butyl (3-(dibenzo[b,f]azocin-5(6H)-yl)-3-oxopropyl)carbamate](/img/structure/B14042205.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)
![6-Bromo-7-(trifluoromethyl)-5H-thiazolo[3,2-A]pyrimidin-5-one](/img/structure/B14042220.png)

![2-[[3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol](/img/structure/B14042226.png)
